3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Overview
Description
“3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester” is a useful research chemical compound . It is also known by its IUPAC name, "tert-butyl 3-(aminomethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate" .
Molecular Structure Analysis
The molecular weight of this compound is 253.29 . Its molecular formula is C12H19N3O3 . The compound’s canonical SMILES isCC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)CN
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 81.6Ų . It has a rotatable bond count of 3 . It has a hydrogen bond acceptor count of 5 and a hydrogen bond donor count of 1 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds : Compounds similar to 3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester have been synthesized and characterized, providing insights into their chemical properties and potential applications in various fields of research (Musatov et al., 2011).
Structural Analysis : The study of similar compounds includes X-ray crystallography and spectroscopic methods, contributing to understanding the molecular structure and potential reactivity of such compounds (Çolak et al., 2021).
Chemical Reactions and Transformations
Reactivity with Other Chemicals : Research has been conducted on the reactivity of compounds with similar structures, exploring their potential in forming new chemical entities through various reactions (Mironovich & Shcherbinin, 2014).
Formation of Esters and Anhydrides : Studies have shown that similar compounds can be used in the synthesis of esters and anhydrides, indicating their versatility in organic synthesis and potential applications in pharmaceuticals (Pozdnev, 2009).
Potential Pharmacological Applications
Antiviral Activity : Research on related compounds has explored their antiviral properties, although specific results on efficacy vary (Ivashchenko et al., 2014).
Synthesis of Pharmacophores : Studies indicate that compounds with similar structures can be used to synthesize pharmacophores, which are essential components in drug design (Ostrovskyi et al., 2011).
Safety And Hazards
When handling this compound, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-5-4-10-8(7-15)9(6-13)14-18-10/h4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYCJNRFGSTZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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